molecular formula C27H25F3N4O2 B303630 2-Amino-1-(4-morpholinyl)-5-oxo-7-phenyl-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

2-Amino-1-(4-morpholinyl)-5-oxo-7-phenyl-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Numéro de catalogue B303630
Poids moléculaire: 494.5 g/mol
Clé InChI: LIIZMLJGLRAZSV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Amino-1-(4-morpholinyl)-5-oxo-7-phenyl-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile, also known as TAK-659, is a small molecule inhibitor that is currently being studied for its potential use as a treatment for various types of cancer. This compound is a member of the quinolinecarbonitrile family and has been shown to be effective in inhibiting the activity of certain enzymes that are involved in cancer cell growth and survival.

Mécanisme D'action

2-Amino-1-(4-morpholinyl)-5-oxo-7-phenyl-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile works by inhibiting the activity of certain enzymes that are involved in cancer cell growth and survival. Specifically, 2-Amino-1-(4-morpholinyl)-5-oxo-7-phenyl-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile targets a protein called Bruton's tyrosine kinase (BTK), which is essential for the survival and proliferation of certain types of cancer cells. By inhibiting BTK, 2-Amino-1-(4-morpholinyl)-5-oxo-7-phenyl-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile can effectively block the growth and survival of cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Amino-1-(4-morpholinyl)-5-oxo-7-phenyl-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile are still being studied. However, preclinical studies have shown that 2-Amino-1-(4-morpholinyl)-5-oxo-7-phenyl-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile can effectively inhibit the growth and survival of cancer cells, both in vitro and in vivo. In addition, 2-Amino-1-(4-morpholinyl)-5-oxo-7-phenyl-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to be well-tolerated in animal studies, with no significant toxicity observed at therapeutic doses.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 2-Amino-1-(4-morpholinyl)-5-oxo-7-phenyl-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is its specificity for BTK, which makes it a promising candidate for cancer treatment. In addition, 2-Amino-1-(4-morpholinyl)-5-oxo-7-phenyl-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to be effective in combination with other cancer treatments, which could potentially improve patient outcomes. However, one limitation of 2-Amino-1-(4-morpholinyl)-5-oxo-7-phenyl-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is its relatively short half-life, which could limit its effectiveness in certain cancer types.

Orientations Futures

There are several potential future directions for the study of 2-Amino-1-(4-morpholinyl)-5-oxo-7-phenyl-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile. One area of research could focus on optimizing the dosing and administration of 2-Amino-1-(4-morpholinyl)-5-oxo-7-phenyl-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile to improve its efficacy and reduce potential side effects. Another area of research could focus on identifying biomarkers that could be used to predict patient response to 2-Amino-1-(4-morpholinyl)-5-oxo-7-phenyl-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile. Finally, further studies could investigate the potential use of 2-Amino-1-(4-morpholinyl)-5-oxo-7-phenyl-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile in combination with other cancer treatments, such as immunotherapy and targeted therapy, to improve patient outcomes.

Méthodes De Synthèse

The synthesis of 2-Amino-1-(4-morpholinyl)-5-oxo-7-phenyl-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile involves several steps, including the reaction of a morpholine derivative with a trifluoromethylphenyl ketone to form an intermediate compound. This intermediate is then reacted with a quinoline derivative to form the final product. The synthesis of 2-Amino-1-(4-morpholinyl)-5-oxo-7-phenyl-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been optimized to produce high yields of pure compound with minimal impurities.

Applications De Recherche Scientifique

2-Amino-1-(4-morpholinyl)-5-oxo-7-phenyl-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been extensively studied for its potential use as a treatment for various types of cancer, including lymphoma, leukemia, and solid tumors. Preclinical studies have shown that 2-Amino-1-(4-morpholinyl)-5-oxo-7-phenyl-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is effective in inhibiting the activity of certain enzymes that are involved in cancer cell growth and survival. In addition, 2-Amino-1-(4-morpholinyl)-5-oxo-7-phenyl-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to be effective in combination with other cancer treatments, such as chemotherapy and immunotherapy.

Propriétés

Nom du produit

2-Amino-1-(4-morpholinyl)-5-oxo-7-phenyl-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Formule moléculaire

C27H25F3N4O2

Poids moléculaire

494.5 g/mol

Nom IUPAC

2-amino-1-morpholin-4-yl-5-oxo-7-phenyl-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C27H25F3N4O2/c28-27(29,30)21-9-5-4-8-19(21)24-20(16-31)26(32)34(33-10-12-36-13-11-33)22-14-18(15-23(35)25(22)24)17-6-2-1-3-7-17/h1-9,18,24H,10-15,32H2

Clé InChI

LIIZMLJGLRAZSV-UHFFFAOYSA-N

SMILES

C1COCCN1N2C3=C(C(C(=C2N)C#N)C4=CC=CC=C4C(F)(F)F)C(=O)CC(C3)C5=CC=CC=C5

SMILES canonique

C1COCCN1N2C3=C(C(C(=C2N)C#N)C4=CC=CC=C4C(F)(F)F)C(=O)CC(C3)C5=CC=CC=C5

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.